molecular formula C11H13BrF3N B1374242 3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline CAS No. 1483585-71-2

3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline

Cat. No.: B1374242
CAS No.: 1483585-71-2
M. Wt: 296.13 g/mol
InChI Key: NFNMJFPLKBXMPM-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline (CAS 1483585-71-2) is a fluorinated aniline derivative that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research . This compound features both a bromo substituent and a trifluoromethyl group on the aniline ring, which is further functionalized with a 2-methylpropyl (isobutyl) group on the nitrogen atom. The molecular formula is C 11 H 13 BrF 3 N and it has a molecular weight of 296.13 g/mol . The presence of the strong electron-withdrawing trifluoromethyl group significantly alters the physical, chemical, and biological properties of the molecule, a common strategy in modern drug design . This modification can enhance metabolic stability, increase lipophilicity, and improve the bioavailability of potential drug candidates . The bromine atom at the meta position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, allowing researchers to create a diverse array of more complex structures . While specific biological data for this exact compound is not publicly available, its core structure, 3-bromo-5-(trifluoromethyl)aniline, is established as a key intermediate in the preparation of novel anticancer medications . Furthermore, anilines with trifluoromethyl substituents are foundational in the synthesis of various therapeutic agents and agrochemicals due to their tunable electronic properties and stability . This makes this compound a critical reagent for chemists working in drug discovery and development, particularly for those investigating new small-molecule inhibitors and targeted therapies. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use .

Properties

IUPAC Name

3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-7(2)6-16-10-4-8(11(13,14)15)3-9(12)5-10/h3-5,7,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNMJFPLKBXMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material: 4-bromo-2-trifluoromethylaniline or 4-bromo-2-trifluorotoluidine is used as the precursor.
  • Acetylation: The amino group is protected by acetylation using acetic anhydride in acetic acid at 50–60°C to form the corresponding acetamide. This protects the amine during subsequent nitration and bromination steps.
  • Reaction Conditions: Acetic acid and acetic anhydride are used in a 1:2 to 1:2.5 ratio; the reaction is stirred and heated to 60–100°C until completion.
  • Yield: Approximately 98% yield with 99.6% purity for the acetylated intermediate.

Nitration

  • Reagents: Sulfuric acid and nitric acid are used to nitrate the acetylated intermediate.
  • Conditions: Nitration is performed at temperatures below 20°C, typically cooled to 10°C to control regioselectivity and avoid over-nitration.
  • Molar Ratios: Sulfuric acid to acetylated intermediate at 1:0.35-0.45; nitric acid added in small portions (0.075-0.85 equivalents relative to sulfuric acid).
  • Workup: After reaction completion, the mixture is poured into water to precipitate the product, which is filtered and washed to neutrality.

Deacetylation and Reduction

  • Deacetylation: The nitroacetamide intermediate is hydrolyzed using 30% hydrochloric acid under reflux to remove the acetyl protecting group, yielding the nitroaniline derivative.
  • Reduction: The nitro group is reduced to an amine using iron powder in aqueous acetic acid under reflux conditions (90–95°C). The reaction typically lasts 2 hours.
  • Yield: The reduction step is efficient and leads to the formation of 3-bromo-5-(trifluoromethyl)aniline with high purity.

Deamination and Functional Group Transformation (If Required)

  • Deamination: For further functionalization, such as introducing the N-(2-methylpropyl) substituent, diazotization followed by substitution can be employed.
  • Conditions: Sodium nitrite in sulfuric acid at 10°C forms the diazonium salt, which can be converted under controlled conditions using phosphoric acid, ortho-phosphorous acid, and cupric oxide as catalysts.
  • Purpose: This step can be used to modify the amino group or prepare intermediates for N-alkylation.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxyl or alkoxy derivatives, while oxidation reactions can produce nitroso or nitro compounds.

Scientific Research Applications

3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural Features and Key Differences
Compound Name Key Features Uniqueness Compared to Target Compound Reference
3-Bromo-N-(2-methylpropyl)aniline Lacks trifluoromethyl (-CF₃) group Simpler structure with reduced electronic effects
5-(Trifluoromethyl)aniline Lacks bromine and 2-methylpropyl groups Limited steric bulk and reactivity
3-Bromoaniline Lacks both -CF₃ and 2-methylpropyl groups Minimal steric/electronic complexity
4-Bromo-2-trifluorotoluidine -CF₃ at 2-position; bromine at 4-position Altered substitution pattern affects binding affinity
2-Bromo-5-(trifluoromethyl)aniline Lacks 2-methylpropyl group; bromine at 2-position Positional isomerism alters reactivity
2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline Contains phenoxy (-O-) linker instead of N-alkyl group Enhanced π-π stacking potential
3-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline Fluorine at 3-position; thiophene ring substituent Distinct heterocyclic interactions

Reactivity and Functional Group Impact

  • Bromine Atom : Enhances electrophilic substitution reactions (e.g., Suzuki coupling). The absence of bromine in compounds like 5-(trifluoromethyl)aniline reduces cross-coupling utility .
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability. Compounds lacking -CF₃ (e.g., 3-bromoaniline) exhibit lower bioavailability .
  • N-(2-Methylpropyl) Group : Introduces steric bulk, influencing binding to hydrophobic pockets in enzymes. Analogues with smaller N-alkyl groups (e.g., methyl) show reduced selectivity .

Biological Activity

Overview

3-Bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline is an organic compound classified within the aniline derivatives, characterized by a bromine atom, a trifluoromethyl group, and a 2-methylpropyl group attached to the aniline ring. This unique structure influences its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C11H12BrF3N
  • Molecular Weight : 296.1268 g/mol

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's stability and reactivity in biological systems. The presence of bromine and other substituents can also affect its binding affinity to various biological targets.

The mechanism of action for this compound involves interactions with enzymes or receptors, potentially modulating cellular signaling pathways. The specific pathways affected depend on the biological context and the molecular targets engaged by the compound. Research indicates that similar compounds can inhibit serine proteases involved in cancer progression, suggesting a potential therapeutic role in oncology.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

  • Anticancer Properties : Studies have shown that compounds with similar structures may inhibit key enzymes involved in cancer cell invasion. The trifluoromethyl group may enhance binding affinity to these targets, leading to therapeutic applications against various cancers.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes such as serine proteases, which are crucial in cancer progression and other diseases .
  • Cellular Signaling Modulation : Interaction studies suggest that this compound can influence gene expression and other biological processes by modulating cellular signaling pathways .

Case Studies

  • Inhibition of Cancer Cell Invasion : A study demonstrated that derivatives of this compound could significantly reduce the invasion of cancer cells by inhibiting proteolytic enzymes involved in extracellular matrix degradation.
  • Binding Affinity Studies : Research has indicated that modifications in the structure of anilines can lead to variations in their binding affinities towards specific targets, impacting their efficacy as therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

Compound NameKey FeaturesUniqueness
3-Bromo-N-(2-methylpropyl)anilineLacks trifluoromethyl groupLess complex structure
5-(Trifluoromethyl)anilineLacks bromine and 2-methylpropyl groupsDifferent reactivity profile
3-BromoanilineLacks trifluoromethyl and 2-methylpropyl groupsSimpler structure with potentially lower versatility
4-Bromo-2-trifluorotoluidineSimilar fluorinated structure but different positionVariation in substitution pattern

The uniqueness of this compound lies in its combination of functional groups that enhance its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline?

  • Methodological Answer : Synthesis typically involves sequential bromination, trifluoromethylation, and N-alkylation. For example, bromination of a pre-functionalized aniline derivative (e.g., 5-(trifluoromethyl)aniline) can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent N-alkylation with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) can introduce the isobutyl group. Purification via column chromatography or recrystallization ensures product integrity .

Q. How do the physical properties (e.g., solubility, boiling point) of this compound influence its handling in laboratory settings?

  • Methodological Answer : The compound’s liquid state at room temperature (similar to analogs in ) and high density (~1.39 g/mL) suggest limited solubility in water but miscibility with organic solvents like MTBE or ethyl acetate. Its boiling point (~207°C) requires reflux setups for reactions, while its refractive index (n20/D ~1.466) aids in purity assessment via spectroscopy .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and purity. Mass spectrometry (MS) confirms molecular weight, while HPLC with UV detection monitors reaction progress. For example, LC retention times and fragmentation patterns (as in ) can distinguish the target compound from byproducts .

Advanced Research Questions

Q. How can LC-SPE/NMR be applied to identify synthetic impurities in this compound?

  • Methodological Answer : LC-SPE/NMR integrates liquid chromatography with solid-phase extraction to isolate impurities. After trapping impurities on SPE cartridges, deuterated solvents (e.g., CD₃CN) elute them for high-sensitivity NMR analysis. 2D NMR (e.g., COSY, HSQC) and tandem MS resolve structural ambiguities, such as regioisomeric bromination byproducts or incomplete alkylation intermediates .

Q. What role do the bromo and trifluoromethyl groups play in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic substitution, while the bromo group serves as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, coupling with boronic acids (e.g., pyrazine derivatives, as in ) under Pd(PPh₃)₄ catalysis can yield biaryl intermediates for drug discovery .

Q. How can computational modeling predict the bioactivity of this compound as a pharmacophore?

  • Methodological Answer : Density functional theory (DFT) calculations assess electronic effects (e.g., charge distribution, HOMO-LUMO gaps) to predict binding affinity with biological targets. Molecular docking studies (e.g., using AutoDock Vina) model interactions with enzymes or receptors, guided by the compound’s trifluoromethyl group (enhancing lipophilicity) and bromine (influencing steric hindrance) .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports low yields (13%) in similar Pd-catalyzed reactions, while achieves 90% yields under optimized conditions. Resolution involves screening ligands (e.g., XPhos) and solvents (dioxane/water mixtures) to enhance catalytic efficiency .
  • Impurity Identification : highlights LC-SPE/NMR for impurity profiling, whereas emphasizes safety protocols for handling brominated anilines. Combining these approaches ensures both analytical rigor and laboratory safety .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline
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3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.